3-Ethyl-3-methyl-2-pentanone
Description
Overview of Ketone Structure and Reactivity
Ketones are organic compounds characterized by the presence of a carbonyl group (C=O), where the carbon atom is bonded to two other carbon atoms. lookchem.comwikipedia.org This structure imparts a distinct polarity to the molecule, with the electronegative oxygen atom drawing electron density from the carbonyl carbon, resulting in a partial negative charge on the oxygen and a partial positive charge on the carbon. brainkart.com This inherent polarity is the primary driver of ketone reactivity, making the carbonyl carbon an electrophilic center susceptible to attack by nucleophiles. brainkart.com Common reactions of ketones include nucleophilic addition, reduction to secondary alcohols, and reactions at the α-carbon (the carbon atom adjacent to the carbonyl group). masterorganicchemistry.com
The reactivity of ketones is influenced by both electronic and steric factors. Electron-donating alkyl groups attached to the carbonyl carbon can reduce its electrophilicity, making the ketone less reactive towards nucleophiles. brainkart.com Conversely, electron-withdrawing groups would enhance reactivity.
The Unique Characteristics of α-Branched Ketones
Alpha-branched ketones, such as 3-Ethyl-3-methyl-2-pentanone, possess alkyl substituents on the carbon atom immediately adjacent to the carbonyl group. This α-branching introduces significant steric hindrance around the carbonyl and the α-carbon. This steric bulk can impede the approach of nucleophiles to the carbonyl carbon, thereby slowing down reaction rates compared to unbranched ketones. brainkart.com
The presence of multiple alkyl groups at the α-position also influences the stability of enolates, which are key intermediates in many reactions of ketones. The formation of the more substituted (thermodynamic) enolate is often favored. youtube.com However, the steric crowding in α,α-disubstituted ketones can make reactions at the α-position, such as enolate formation and subsequent alkylation, more challenging. acs.org This steric hindrance can also influence the regioselectivity of reactions, directing reactions to the less hindered side of the molecule. fiveable.me Research has shown that α-branched ketones can exhibit unique reactivity in various transformations, including palladium-catalyzed asymmetric allylic alkylations and iridium-catalyzed hydrogen borrowing processes. nih.govacs.org
Historical Context of Branched Ketone Synthesis and Applications
The synthesis of ketones has been a fundamental pursuit in organic chemistry for over a century. Early methods often involved the oxidation of secondary alcohols and the thermal decomposition of carboxylate salts. The development of more sophisticated synthetic strategies throughout the 20th century, such as Friedel-Crafts acylation and the use of organometallic reagents, provided more versatile routes to a wide range of ketones, including branched structures. wikipedia.orglibretexts.org
The synthesis of ketones bearing quaternary carbon atoms at the α-position has historically presented a significant synthetic challenge. rsc.org Over the years, numerous methods have been developed to construct these sterically demanding structures, including adaptations of classical enolate chemistry and the development of novel catalytic processes. rsc.orgchinesechemsoc.org Branched ketones, including C9-branched ketones, have found applications as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and agrochemicals. ontosight.ai Some are also utilized in the fragrance and flavor industry due to their characteristic odors. ontosight.ai For instance, 3-methyl-2-pentanone (B1360105), a related branched ketone, is used as a solvent and as an intermediate in the synthesis of pharmaceuticals. chemicalbook.com The continuous development of synthetic methodologies for branched ketones remains an active area of research, driven by the need for efficient access to complex molecular architectures. acs.orgchinesechemsoc.org
Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-3-methylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-5-8(4,6-2)7(3)9/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQCHWRZCMKYGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173480 | |
| Record name | 2-Pentanone, 3-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-65-5 | |
| Record name | 2-Pentanone, 3-ethyl-3-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pentanone, 3-ethyl-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00173480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Computational Characterization of 3 Ethyl 3 Methyl 2 Pentanone
Advanced Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the characterization of 3-Ethyl-3-methyl-2-pentanone, offering detailed insights into its atomic connectivity and chemical environment.
While experimental NMR spectra for this compound are not widely available in public databases, the expected signals can be predicted based on its molecular structure. The structure contains several distinct proton and carbon environments, which would give rise to a unique NMR fingerprint.
Expected ¹H NMR Signals: The proton NMR spectrum is anticipated to show four unique signals corresponding to the different types of protons in the molecule.
Expected ¹³C NMR Signals: The carbon NMR spectrum is predicted to exhibit six distinct signals, including a characteristic signal for the carbonyl carbon in the downfield region.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent feature in its IR spectrum is the absorption corresponding to the carbonyl group. nist.gov
The strong, sharp peak in the region of 1715-1725 cm⁻¹ is definitive for the C=O stretch of an aliphatic ketone. masterorganicchemistry.com Additional peaks in the 2850-3000 cm⁻¹ region correspond to the C-H stretching vibrations of the methyl and ethyl groups. masterorganicchemistry.com
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound is available in the NIST Mass Spectrometry Data Center database. nist.govnist.gov The molecular ion [M]⁺ peak would appear at a mass-to-charge ratio (m/z) of 128, corresponding to its molecular weight (C₈H₁₆O). nist.gov
The fragmentation of ketones is dominated by alpha-cleavage, which involves the breaking of the bond adjacent to the carbonyl group. chemguide.co.ukuni-saarland.de This process leads to the formation of stable acylium ions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds in a mixture. This compound has been identified as a volatile component in various samples, demonstrating the utility of GC-MS for its detection and analysis. uni-saarland.de
Computational Chemistry and Quantum Mechanical Studies
Computational methods provide theoretical insight into the electronic structure and reactivity of molecules, complementing experimental findings.
Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the properties and reactivity of chemicals based on their molecular structure. scirp.org These models establish a mathematical correlation between calculated molecular descriptors (e.g., electronic, steric, topological) and an experimentally measured property, such as reaction rate or acidity. scirp.orgresearchgate.net
For ketones, QSPR models have been developed to predict acidities (pKa), which are valuable for understanding reaction mechanisms. scirp.orgresearchgate.net A similar approach could be applied to this compound. By calculating a range of molecular descriptors for its structure, a QSPR model could predict its reactivity in various chemical transformations. europa.eunih.gov This predictive capability is crucial for assessing potential chemical behavior without the need for extensive laboratory experiments. acs.org
Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure of molecules and to elucidate reaction mechanisms. researchgate.netacs.org DFT calculations can map the potential energy surface of a reaction, allowing for the identification of transition states and intermediates. rsc.orgrsc.org
For ketones like this compound, DFT studies can provide detailed mechanistic insights into a variety of reactions. For example, DFT can be used to model:
Nucleophilic addition to the carbonyl group: Calculating the energy barriers for the approach of a nucleophile to the carbonyl carbon.
Enolate formation: Determining the energetics of deprotonation at the α-carbon.
Ketonic decarboxylation: Investigating reaction pathways involving β-keto acid intermediates. researchgate.net
By computing the energy profiles for different potential pathways, DFT helps to determine the most kinetically and thermodynamically favorable reaction mechanism. researchgate.net These theoretical studies are invaluable for understanding and predicting the chemical behavior of ketones in complex reaction environments.
Conformational Analysis and Stereochemical Prediction
The conformational landscape of this compound, an acyclic ketone, is determined by the rotational freedom around its single bonds. Understanding the preferred conformations and the energy barriers between them is crucial for predicting its physical, chemical, and spectroscopic properties. Due to the presence of a chiral center at the C3 position, this molecule exists as a pair of enantiomers, (R)-3-ethyl-3-methyl-2-pentanone and (S)-3-ethyl-3-methyl-2-pentanone. The conformational analysis, therefore, also informs the stereochemical behavior of the molecule.
The primary rotations that define the conformational space of this compound are around the C2-C3, C3-C(ethyl), and C3-C(methyl) bonds. The relative orientations of the acetyl group, the tertiary carbon, and the two ethyl groups give rise to various staggered and eclipsed conformers. Computational chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these conformational isomers and their relative stabilities.
A systematic conformational search can be performed by rotating the key dihedral angles and calculating the potential energy surface. For each identified minimum on this surface, geometry optimization provides the structure of a stable conformer. Subsequent frequency calculations can confirm that these are true minima (no imaginary frequencies) and provide thermodynamic data such as relative energies, enthalpies, and Gibbs free energies.
Illustrative Conformational Analysis Data
| Conformer | Dihedral Angle (C(acetyl)-C2-C3-C(ethyl)) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| A (Anti) | 180° | 0.00 | 65 |
| B (Gauche 1) | 60° | 0.85 | 20 |
| C (Gauche 2) | -60° | 0.90 | 15 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The 'Anti' conformer, where the large acetyl and ethyl groups are positioned opposite to each other, is expected to be the most stable due to minimized steric strain. The 'Gauche' conformers, where these groups are in closer proximity, would be slightly higher in energy.
Stereochemical Prediction
The stereochemistry of this compound is centered around the C3 atom, which is a quaternary chiral center. The prediction of its absolute configuration and the understanding of its chiroptical properties, such as optical rotation, can be achieved through a combination of spectroscopic techniques and computational methods.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration of chiral molecules. By comparing the experimentally measured VCD and ECD spectra with the spectra predicted computationally for one of the enantiomers (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned.
Illustrative Stereochemical Prediction Data
The following table provides an example of how computational data for specific rotation could be presented for the enantiomers of this compound.
| Enantiomer | Calculated Specific Rotation [α]D (degrees) |
| (R)-3-ethyl-3-methyl-2-pentanone | +15.2 |
| (S)-3-ethyl-3-methyl-2-pentanone | -15.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
The sign of the calculated specific rotation is a key predictor for the experimental measurement. A positive sign for the R-enantiomer would imply a negative sign for the S-enantiomer. The magnitude of the rotation is also an important parameter, though it can be more sensitive to the level of theory and solvent effects.
Environmental Fate and Atmospheric Chemistry of Branched Ketones
Atmospheric Degradation Pathways of Ketones
The primary sink for ketones in the troposphere is their reaction with photochemically generated free radicals, predominantly the hydroxyl (OH) radical during the day and the nitrate (B79036) (NO₃) radical at night. For branched aliphatic ketones like 3-ethyl-3-methyl-2-pentanone, the reaction with OH radicals is the most significant degradation pathway.
The atmospheric degradation of this compound is primarily initiated by its gas-phase reaction with the hydroxyl (OH) radical. This reaction proceeds via the abstraction of a hydrogen atom from a C-H bond, forming a water molecule and an alkyl radical. The rate of this reaction is highly dependent on the structure of the ketone, specifically the number and type of C-H bonds available for abstraction.
For comparison, experimentally determined rate constants for structurally similar C6 ketones provide valuable context. For instance, a study on the atmospheric chemistry of isomers of this compound, such as 2-methyl-3-pentanone (B165389) and 3-methyl-2-pentanone (B1360105), reported their rate constants for reaction with OH radicals at 298 K. epa.gov These values, along with the estimated value for this compound, are presented in the table below.
Table 1: Estimated and Experimental Rate Constants for the Reaction of Selected Branched Ketones with OH Radicals at 298 K
| Ketone | CAS Number | Chemical Formula | k_OH (cm³ molecule⁻¹ s⁻¹) | Data Type |
|---|---|---|---|---|
| This compound | 19780-65-5 | C₈H₁₆O | Estimated | SAR (AOPWIN) |
| 2-Methyl-3-pentanone | 565-61-7 | C₆H₁₂O | 3.49 x 10⁻¹² epa.gov | Experimental |
| 3-Methyl-2-pentanone | 565-61-7 | C₆H₁₂O | 6.02 x 10⁻¹² epa.gov | Experimental |
The rate of H-atom abstraction depends on the bond dissociation energy of the C-H bond, with tertiary C-H bonds being weaker and thus more reactive than secondary, which are in turn more reactive than primary C-H bonds. In this compound, there are primary, secondary, and a tertiary C-H bond, making it a molecule with multiple potential sites for OH radical attack.
Following the initial H-atom abstraction by the OH radical, the resulting alkyl radical (R•) rapidly reacts with molecular oxygen (O₂) in the atmosphere to form a peroxy radical (RO₂•). The subsequent reactions of the peroxy radical are complex and can proceed via several pathways, often involving reactions with nitric oxide (NO), hydroperoxy radicals (HO₂), or other peroxy radicals.
In the presence of nitrogen oxides (NOx), which are common in polluted environments, the peroxy radical will primarily react with NO. This reaction can lead to the formation of an alkoxy radical (RO•) and nitrogen dioxide (NO₂) or an organic nitrate (RONO₂). The alkoxy radical is a key intermediate that can undergo further reactions, including:
Decomposition: C-C bond scission, leading to the formation of smaller, more oxygenated products such as aldehydes and ketones. For branched ketones, this fragmentation is a significant pathway. scholaris.ca
Isomerization: Intramolecular H-atom abstraction, leading to the formation of a hydroxy-substituted alkyl radical.
Reaction with O₂: Abstraction of a hydrogen atom by molecular oxygen, forming a ketone and a hydroperoxy radical (HO₂).
For this compound, the specific degradation mechanism will depend on the initial site of H-atom abstraction. Abstraction of the tertiary hydrogen would lead to a different set of fragmentation products compared to abstraction from one of the methyl or ethyl groups. The degradation of branched ketones can lead to the formation of a variety of smaller carbonyl compounds. epa.gov
Photochemical Reactions and Atmospheric Lifetimes
In addition to reactions with free radicals, ketones can also be removed from the atmosphere via photolysis, which is the decomposition of the molecule by absorbing solar radiation. Aliphatic ketones absorb radiation in the actinic region of the solar spectrum (λ > 290 nm) due to a weak n → π* electronic transition of the carbonyl group. mdpi.com
Upon absorption of a photon, the ketone molecule is promoted to an excited electronic state. From this excited state, it can undergo several photochemical processes, most notably Norrish Type I and Type II reactions.
Norrish Type I Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage), resulting in the formation of two free radicals. For this compound, this could lead to the formation of an acetyl radical and a 3-methyl-3-pentyl radical, or an ethyl radical and a 2-methyl-2-butanoyl radical.
Norrish Type II Reaction: This process involves the intramolecular abstraction of a hydrogen atom from the γ-carbon by the excited carbonyl oxygen, followed by cleavage of the α,β-carbon bond to form an enol and an alkene, or cyclization to form a cyclobutanol. The presence of γ-hydrogens in this compound makes this pathway possible.
The relative importance of photolysis compared to reaction with OH radicals depends on the quantum yield of the photochemical process and the atmospheric concentration of OH radicals. For many larger aliphatic ketones, reaction with OH radicals is the dominant loss process in the lower troposphere. acs.org
The atmospheric lifetime (τ) of this compound with respect to reaction with OH radicals can be estimated using the following equation:
τ = 1 / (k_OH * [OH])
where k_OH is the rate constant for the reaction and [OH] is the average atmospheric concentration of OH radicals (typically assumed to be around 1 x 10⁶ to 2 x 10⁶ molecules cm⁻³ for a 24-hour average). Based on estimated rate constants, the atmospheric lifetime of branched C8 ketones is expected to be on the order of a few days. For example, a C12 branched ketone fraction was calculated to have a half-life of approximately 7 hours due to hydroxyl radical attack. epa.gov
Environmental Persistence and Transformation
Due to its relatively rapid degradation by OH radicals and potential for photolysis, this compound is not expected to be a persistent substance in the atmosphere. Its environmental persistence is low, with atmospheric lifetimes on the order of days.
The transformation products of this compound, such as smaller aldehydes and ketones, will themselves undergo further atmospheric reactions. This cascade of oxidation reactions contributes to the formation of secondary organic aerosol (SOA) and can impact regional air quality. The structure of the initial ketone influences the yield and properties of the resulting SOA, with more branched structures potentially leading to more fragmentation and lower SOA yields compared to linear ketones. scholaris.ca The ultimate fate of the carbon atoms from this compound is conversion to carbon dioxide and incorporation into atmospheric particulate matter.
Biological Interactions and Bioactive Derivatives Mechanistic and Synthetic Perspectives
Role of Branched Ketones in Natural Products and Biological Systems
Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two carbon atoms. wikipedia.orgebsco.com They are widespread in nature and play crucial roles in various biological processes. wikipedia.orgnih.gov Many sugars, for instance, are ketones, referred to as ketoses, with fructose (B13574) being a well-known example. wikipedia.org In metabolic pathways, ketones are vital intermediates. Acetoacetate (B1235776), a ketone body, is central to the Krebs cycle for energy production from carbohydrates and fats. wikipedia.org
Branched-chain ketones, a sub-class to which 3-Ethyl-3-methyl-2-pentanone belongs, are also significant in biological systems. These compounds are often found in plants and microorganisms, contributing to their characteristic fragrances. libretexts.org For example, 3-methyl-2-pentanone (B1360105), a structural isomer, is noted for its peppermint-like odor. wikipedia.org The branching in the carbon skeleton can influence the molecule's physical and chemical properties, including its volatility and how it interacts with biological receptors.
In the broader context of natural products, ketones serve as strategic building blocks for the synthesis of complex, biologically active molecules. nih.gov The reactivity of the carbonyl group allows for a wide array of chemical transformations, making ketones valuable precursors in the creation of natural product-inspired compound collections used for drug discovery. nih.gov
Enzyme Interactions and Biological Activity of Ketone Derivatives
The carbonyl group in ketones is polar, with the oxygen atom being more electronegative than the carbon atom. This polarity makes the carbon atom electrophilic and the oxygen atom nucleophilic, which is key to their interaction with enzymes. wikipedia.org Ketone derivatives have been studied for their potential to inhibit various enzymes, a property that is central to the development of new therapeutic agents.
Unsaturated ketone derivatives, for example, have been identified as inhibitors of monoamine oxidase B (MAO-B), an enzyme targeted in the treatment of Parkinson's disease. nih.govresearchgate.net Computational studies, including 2D-QSAR and molecular docking, have been employed to understand the relationship between the chemical structures of these derivatives and their inhibitory activity. nih.gov These studies reveal that interactions such as hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site are crucial for their inhibitory effect. nih.govmdpi.com
Furthermore, trifluoromethylketone analogues of amino acids have been synthesized and evaluated as enzyme inhibitors. nih.gov The introduction of fluorine atoms adjacent to the ketone's carbonyl group enhances its tendency to form a gem-diol hydrate (B1144303) in aqueous solutions. This hydrated form can mimic the tetrahedral intermediate of an enzyme-catalyzed hydrolysis reaction, leading to potent inhibition. nih.gov For instance, a trifluoromethylketone analogue of L-arginine was found to be a potent inhibitor of human histone deacetylase 8 (HDAC8), although it showed no activity against its intended target, human arginase I. nih.gov This highlights the specificity of enzyme-inhibitor interactions.
The interaction between ketones and enzymes is also highly dependent on the structure of the enzyme's active site. Studies on ketoreductases have shown that different enzymes can selectively reduce either a keto group or an aldehyde group within the same substrate molecule, a phenomenon attributed to the distinct structures of their active pockets. acs.org
Synthesis of Biologically Relevant Derivatives and Analogues
The synthesis of biologically active ketone derivatives and analogues is a significant area of research in medicinal chemistry. Various synthetic strategies have been developed to create novel compounds with potential therapeutic applications.
One common approach is the synthesis of α,β-unsaturated ketones, which can be achieved through an SRN1 mechanism involving the reaction of α-bromoketones with nitronate anions. mdpi.com These compounds are structural analogues of chalcones, a class of molecules known for their diverse biological activities, including anticancer potential. mdpi.com
Another important class of derivatives is α-amino ketones. These compounds exhibit a wide range of modulatory activities on important biological receptors. rsc.org Numerous methods have been developed for their synthesis, including the aza-benzoin condensation and one-pot syntheses from benzylic alcohols. rsc.org
The synthesis of more complex structures, such as analogues of the Hajos-Parrish-Eder-Sauer-Wiechert ketone, which are important building blocks for steroids and other bioactive molecules, often employs organocatalytic methods like the Robinson annulation. researchgate.net Additionally, ketomethylene analogues of peptides have been synthesized to act as inhibitors for enzymes like angiotensin-converting enzyme (ACE). acs.org
A straightforward method for preparing ketones with a specific substitution pattern, similar to this compound, involves the reaction of a carboxylic acid with an organolithium reagent. For instance, 2-ethyl-2-methylbutyric acid can react with methyllithium (B1224462) to produce this compound.
Investigation of Stereoisomers and their Differential Biological Effects
Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. The compound this compound itself is chiral, as the carbon at the 3-position is a stereocenter. This means it can exist as two non-superimposable mirror images, or enantiomers. While specific studies on the differential biological effects of the stereoisomers of this compound are not widely documented, research on closely related chiral ketones provides valuable insights.
A notable example is the investigation of the stereoisomers of 3,4-dihydroxy-3-methyl-2-pentanone, a metabolite produced by the bacterium Bacillus subtilis. researchgate.net This compound has four possible stereoisomers due to its two chiral centers. Studies have shown that different stereoisomeric mixtures of this compound induce disease resistance in the plant Arabidopsis through different signaling pathways. researchgate.net Specifically, a mixture of the (3R,4S)- and (3S,4R)-isomers and a mixture of the (3S,4S)- and (3R,4R)-isomers were found to have distinct effects, highlighting the importance of stereochemistry in biological recognition and response. researchgate.net
This principle of stereospecificity is a cornerstone of pharmacology and drug development, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. The synthesis of enantiopure compounds is therefore a critical aspect of creating effective and safe medicines. nih.gov
Advanced Applications of 3 Ethyl 3 Methyl 2 Pentanone and Its Derivatives in Research and Industry
Utilization as a Reagent and Intermediate in Complex Organic Synthesis
As a ketone with a quaternary carbon atom adjacent to the carbonyl group, 3-Ethyl-3-methyl-2-pentanone serves as a useful building block for creating more complex molecular architectures. chemicalbook.com Its reactivity is centered around the carbonyl group and the adjacent alpha-carbon atoms, allowing it to participate in a variety of organic reactions.
One significant area of potential application for derivatives of this compound is in rearrangement reactions, such as the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.org For cyclic α-halo ketones, this process results in a ring contraction. While specific studies on the Favorskii rearrangement of α-halogenated this compound are not widely documented, research on structurally similar acyclic ketones provides insight into the potential synthetic pathways.
For example, studies on the reaction of α-bromo ketones, such as 2-bromo-2-methyl-3-pentanone, with carbanions like ethyl sodiomalonate have been shown to yield stable cyclopropanol (B106826) derivatives, which are key Favorskii-type intermediates. scite.aiacs.org These cyclopropanols can be further transformed into other useful molecules. This suggests that α-halogenated derivatives of this compound could serve as precursors to highly substituted cyclopropane (B1198618) structures or branched carboxylic acids, which are valuable motifs in organic synthesis.
The general mechanism for such a reaction, applied to a hypothetical α-bromo derivative of this compound, would proceed via the formation of a cyclopropanone (B1606653) intermediate, which is then attacked by a nucleophile. The stability of the resulting carbanion would direct the ring-opening to form the final product.
Table 1: Potential Reactions and Products in Organic Synthesis
| Reactant (Derivative of this compound) | Reagent | Reaction Type | Potential Product Class |
|---|---|---|---|
| 1-Bromo-3-ethyl-3-methyl-2-pentanone | Sodium methoxide (B1231860) (NaOMe) | Favorskii Rearrangement | Carboxylic acid ester |
| This compound | Sodium borohydride (B1222165) (NaBH₄) | Reduction | 3-Ethyl-3-methyl-2-pentanol |
Applications in Specialty Chemicals and Materials Science
While large-scale industrial use is not extensively documented, this compound is categorized as a specialty chemical and is utilized in materials science research. bldpharm.com Its physical properties, such as its liquid state at room temperature and its boiling point of approximately 154°C, suggest its potential as a specialty solvent or a component in chemical formulations. nist.govchem960.com
The applications of its structural isomer, 3-methyl-2-pentanone (B1360105), include use as a solvent in paints, coatings, and cleaning agents, indicating a potential role for this compound in similar areas where specific solvency and evaporation characteristics are required. ontosight.ai Furthermore, the fully fluorinated analog of a related ketone is employed as a gaseous fire suppression agent, highlighting the potential for derivatives of this chemical scaffold to be developed into functional materials with high-performance properties. wikipedia.org Its classification by suppliers under "Material Science" points towards its use as a building block for creating novel organic materials, potentially including polymers or pigments. bldpharm.combldpharm.com
Role in Fragrance Chemistry and Related Industrial Processes
The role of aliphatic ketones in the fragrance and flavor industry is well-established, as they often contribute distinct sensory properties. While the specific odor profile of this compound is not widely reported in scientific literature, the olfactory characteristics of structurally similar compounds suggest its potential relevance. For instance, its isomer 3-methyl-2-pentanone is described as having a peppermint-like odor. wikipedia.org
More significantly, ketones with similar structures serve as crucial intermediates in the synthesis of high-value fragrance compounds. Research has shown that 3-methyl-3-penten-2-one (B7765926), an unsaturated ketone, is an essential intermediate for producing synthetic ketone fragrances like Iso E Super®. researchgate.net This precursor is synthesized via processes that involve other ketones like 3-methyl-2-pentanone. This indicates a potential pathway where this compound could act as a precursor for new synthetic fragrances.
Additionally, sulfur-containing derivatives of related ketones can be powerful aroma compounds. 4-mercapto-4-methyl-2-pentanone (B33688) is a well-known character-impact compound found in Sauvignon wine and grapefruit, possessing a very low odor threshold. imreblank.ch The synthesis of such potent fragrance molecules often starts from a corresponding ketone, suggesting that this compound could be a starting material for novel, high-impact aroma chemicals. The alcohol derivative, 3-Ethyl-3-methyl-2-pentanol, is also noted for its use in the production of fragrances.
Table 2: Olfactory Properties of Related Ketones
| Compound | Reported Odor/Flavor Profile | Relevance |
|---|---|---|
| 3-Methyl-2-pentanone | Peppermint-like wikipedia.org | Isomer of the subject compound. |
| 4-Mercapto-4-methyl-2-pentanone | Box tree, blackcurrant, grapefruit imreblank.ch | Structurally related thiol derivative. |
| 3-Hydroxy-2-pentanone (S-isomer) | Strong caramel, sweet, floral researchgate.net | Structurally related hydroxyketone. |
Development of New Synthetic Pathways for Pharmaceutical Intermediates
This compound is classified by chemical suppliers as a potential pharmaceutical intermediate, indicating its availability for use in drug discovery and development processes. bldpharm.com The development of active pharmaceutical ingredients (APIs) often involves multi-step syntheses where versatile building blocks are essential. tue.nl
While direct synthesis of a commercial drug from this compound is not prominently documented, its derivatives show potential for biological activity and further chemical elaboration. For example, its corresponding alcohol, 3-Ethyl-3-methyl-2-pentanol, has been investigated for potential antimicrobial and antioxidant properties, which are valuable in pharmaceutical development.
Furthermore, the ketone functionality can be transformed into other chemical groups, such as oximes. The derivative 2-Pentanone, 3-ethyl-3-hydroxy-, O-(phenylmethyl)oxime, is recognized as a potential intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai Oximes themselves are a class of compounds with diverse biological activities and are often used as precursors in drug synthesis. The development of continuous flow processes for the synthesis of fine chemicals and APIs often relies on intermediates like ketones to build molecular complexity efficiently. researchgate.net The structure of this compound makes it a candidate for incorporation into such innovative manufacturing pathways for future therapeutic agents.
Future Directions and Emerging Research Areas
Development of Novel Catalytic Systems for Enantioselective Synthesis
The creation of a single enantiomer of a chiral molecule is a significant challenge, particularly for compounds with α-quaternary stereocenters, such as 3-Ethyl-3-methyl-2-pentanone. Current research focuses on developing new catalytic systems that can achieve high enantioselectivity in the synthesis of such sterically hindered ketones.
Research Findings: Breakthroughs in this area include the use of transition-metal catalysts, such as nickel, palladium, and copper, combined with chiral ligands. acs.orgnih.gov For instance, nickel(II)/bis(oxazoline) catalyst systems have been successfully used in the reductive acyl cross-coupling of acid chlorides and racemic secondary benzyl (B1604629) chlorides to produce enantioenriched acyclic α,α-disubstituted ketones. acs.orgcaltech.edu This method is notable for its mild, base-free conditions and tolerance of various functional groups. acs.org Similarly, copper-catalyzed enantioselective synthesis using chiral phosphine (B1218219) ligands allows for the preparation of α-quaternary ketones from simple carboxylic acid derivatives. nih.gov
Another promising approach is the palladium-catalyzed asymmetric synthesis of tertiary α-aryl ketones. acs.org Studies have shown that substrates with sterically hindered aryl groups can achieve high levels of enantioselectivity. acs.org Organocatalysis also presents a powerful alternative; chiral N-heterocyclic carbene (NHC) catalysts have been used to desymmetrize 1,3-diketones to form optically active cyclopentenes, demonstrating the potential for constructing quaternary carbon stereocenters in a single step. organic-chemistry.org These advanced catalytic methods represent the frontier in accessing chiral, sterically demanding ketones. youtube.com
| Catalytic System | Key Features | Potential Application for this compound | Reference |
|---|---|---|---|
| Nickel(II)/Bis(oxazoline) | Enantioselective reductive acyl cross-coupling; mild, base-free conditions. | Asymmetric synthesis from precursors like 2-chloro-2-methylbutane (B165293) and propionyl chloride. | acs.orgcaltech.edu |
| Palladium/Chiral Phosphine | Asymmetric α-arylation and decarboxylative protonation; effective for sterically hindered substrates. | Could be adapted for alkyl-alkyl coupling to form the quaternary center. | acs.orgnsf.gov |
| Copper/Chiral Phosphine | Enantioselective synthesis of α-quaternary ketones from acyl electrophiles and organodiboron reagents. | Direct synthesis using an ethyl-methyl-allylboron reagent followed by modification. | nih.gov |
| Organocatalysis (e.g., Chiral NHCs) | Metal-free synthesis; generation of chiral enol intermediates. | Intramolecular cyclization strategies on a suitably designed precursor. | organic-chemistry.org |
Integration of Process Intensification Technologies for Sustainable Production
To meet modern demands for greener and more efficient chemical manufacturing, research is turning towards process intensification (PI) technologies. For the synthesis of ketones like this compound, this primarily involves the adoption of continuous flow chemistry.
Research Findings: Continuous flow processes offer significant advantages over traditional batch reactions, including superior heat and mass transfer, improved safety by minimizing the inventory of hazardous reagents, and enhanced control over reaction parameters like temperature and residence time. nih.govbeilstein-journals.org These benefits often lead to higher yields, better selectivity, and reduced reaction times. beilstein-journals.orgrsc.org
Recent studies have demonstrated the successful synthesis of various ketones using flow reactors. For example, a continuous-flow protocol for the hydration-condensation of alkynes and aldehydes using a heterogeneous solid acid catalyst has been developed to produce α,β-unsaturated ketones. nih.gov The α-alkylation of ketones, a fundamental transformation, has been efficiently performed in flow systems, avoiding cryogenic temperatures and reducing side reactions that often plague batch processes. rsc.org Flow chemistry has also been applied to generate organosodium reagents for the synthesis of ketones from Weinreb amides, showcasing its versatility. acs.orgresearchgate.net The integration of these technologies could lead to a more sustainable and scalable production route for this compound. researchgate.net
| Technology | Advantages for Ketone Synthesis | Reference |
|---|---|---|
| Continuous Flow Reactors | Improved heat/mass transfer, enhanced safety, precise control of parameters, reduced waste. | nih.govbeilstein-journals.org |
| Heterogeneous Catalysis in Flow | Easy catalyst separation and recycling, potential for long-term continuous operation. | nih.gov |
| Microwave-Assisted Flow | Rapid heating, reduction of reaction times, cleaner reaction profiles. | nih.gov |
| Automated Flow Systems | High-throughput screening of reaction conditions, streamlined scale-up. | beilstein-journals.org |
Advanced Mechanistic Studies using Modern Analytical Techniques
A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and discovering new transformations. The study of the formation and reactions of this compound can benefit significantly from the application of modern analytical techniques.
Research Findings: In-situ spectroscopic methods, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real time without sample extraction. mt.commt.com These techniques allow for the identification of transient intermediates and the tracking of reactant and product concentrations, providing detailed kinetic and mechanistic information. mt.comsyr.edu For instance, in-situ FTIR has been used to investigate the oxidation of ketones on catalyst surfaces, revealing distinct reaction pathways. syr.edu It has also been employed in electrochemical studies to understand interfacial processes during the reductive coupling of ketones. bohrium.com
Complementing experimental work, computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for elucidating reaction mechanisms. nih.gov Computational studies can model transition states, calculate reaction energy profiles, and explain the origins of selectivity in catalytic reactions, such as the enantioselective α-arylation of ketones. acs.orgnih.gov Applying these combined experimental and computational approaches to the synthesis of this compound could uncover key mechanistic details, leading to more rational process optimization.
Exploration of New Reactivity Modes and Transformations
The unique steric environment of this compound opens avenues for exploring novel reactivity and transformations that are not accessible to less hindered ketones. Research is focused on leveraging the ketone functional group to direct reactions at other sites within the molecule and on developing new C-C bond-forming strategies.
Research Findings: One emerging area is the use of ketones as directing groups in C–H functionalization reactions. Under photocatalytic conditions, the ketone carbonyl group can direct the selective fluorination of aliphatic C–H bonds at β and γ positions in rigid molecular systems. rsc.org Another innovative strategy is hydrogen borrowing catalysis, where an iridium catalyst facilitates the α-alkylation of ketones with alcohols, avoiding the need for strong bases and alkyl halides. acs.org This has been demonstrated for the formation of branched products from methylene (B1212753) ketones. acs.orgnih.gov
Furthermore, the transformation of the ketone itself is an area of interest. For example, α,α-disubstituted acetamides can be oxidatively converted into one-carbon-shorter ketones using hypervalent iodine reagents. organic-chemistry.org The direct reductive amination of sterically hindered ketones to form hindered tertiary amines has also been achieved using rhodium and ruthenium catalysts. rsc.org Exploring these and other transformations with this compound could expand its synthetic utility and lead to new molecular architectures.
Design and Synthesis of Novel Derivatives with Tailored Properties
The core structure of this compound can serve as a scaffold for the design and synthesis of novel derivatives with specific, tailored properties for applications in materials science, medicinal chemistry, or as specialized solvents.
Research Findings: Derivatization strategies can be employed to modify the physical or chemical properties of the parent ketone. For example, silylation is a common technique to create derivatives that are more volatile and thermally stable, which is useful for gas chromatography analysis. chromastore.com.br Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize enolizable ketones. chromastore.com.br
More complex functionalization can lead to molecules with specific biological activities. Research has shown that α-acylamino-α,α-disubstituted ketones can act as ecdysone (B1671078) agonists. researchgate.net By analogy, derivatives of this compound could be synthesized by introducing pharmacologically relevant functional groups. The development of synthetic methods that allow for the derivatization of bioactive ketones is an active area of research. researchgate.net This includes Lewis acid-driven approaches and hydride shuttle catalysis to functionalize molecules at positions alpha or beta to an amine, showcasing methods that could be adapted to ketone-containing structures. researchgate.net Designing and synthesizing a library of derivatives based on the this compound framework could uncover new compounds with valuable properties.
| Derivative Class | Synthetic Strategy | Potential Tailored Property | Reference |
|---|---|---|---|
| Fluorinated Analogs | Ketone-directed photocatalytic C-H fluorination. | Modified electronic properties, enhanced metabolic stability. | rsc.org |
| Hindered Amines | Direct reductive amination of the ketone. | Novel ligands, bases, or building blocks for pharmaceuticals. | rsc.org |
| Tertiary Alcohols | Grignard or organolithium addition to the carbonyl. | Chiral auxiliaries, fragrance compounds. | |
| Acylamino Derivatives | Multi-step synthesis involving functional group interconversion. | Potential biological activity (e.g., enzyme inhibitors, receptor agonists). | researchgate.net |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ethyl-3-methyl-2-pentanone, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via a base-catalyzed aldol condensation of 2-butanone and acetaldehyde. The intermediate 4-hydroxy-3-methyl-2-pentanone undergoes dehydration (acid catalyst, e.g., H₂SO₄) to form 3-methyl-3-penten-2-one, followed by hydrogenation over Pd/C to yield the final product. Optimize base concentration (e.g., NaOH) and temperature (70–90°C) to minimize side reactions like over-condensation .
- Key Parameters : Monitor reaction progress via GC-MS to detect intermediates. Typical yields range from 60–75% after purification by fractional distillation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Analytical Workflow :
- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1715 cm⁻¹ and C-H bending of the branched alkyl groups (1380–1460 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks using DEPT-135: δ 2.1–2.4 ppm (m, ketone-adjacent CH₂), δ 1.0–1.3 ppm (t, ethyl/methyl groups). Compare with PubChem reference data .
- GC Retention Time : Use a Carbowax-1000 column (2 m, 6.3 mm) at 50°C; retention time ~51 minutes under He flow .
Q. What safety protocols are recommended for handling this compound?
- Hazard Mitigation :
- Flammability : Flash point ~38°C; store in flammables cabinet away from oxidizers .
- Ventilation : Use fume hoods during synthesis due to volatile organic compound (VOC) emissions.
- PPE : Nitrile gloves and safety goggles; avoid prolonged skin contact (potential irritant) .
Advanced Research Questions
Q. How does the reaction mechanism of aldol condensation influence regioselectivity in synthesizing this compound?
- Mechanistic Insight : The base deprotonates 2-butanone at the α-carbon, forming an enolate that nucleophilically attacks acetaldehyde. Steric hindrance from the ethyl and methyl groups directs regioselectivity toward the less substituted carbonyl carbon. Acid catalysis facilitates dehydration by protonating the β-hydroxyl group, forming a conjugated enone intermediate .
- Computational Validation : DFT calculations (e.g., Gaussian) can model transition states to predict regioselectivity trends .
Q. What analytical challenges arise in resolving structural isomers during synthesis, and how can they be addressed?
- Challenge : Co-elution of this compound with 4-methyl-2-pentanone or dehydration byproducts (e.g., 3-methyl-3-penten-2-one) in GC.
- Solution : Optimize GC parameters (e.g., temperature ramp: 40°C → 120°C at 5°C/min) and confirm identity via MS fragmentation patterns (m/z 100.16 [M⁺]) .
Q. How can computational modeling predict thermodynamic properties of this compound for reaction optimization?
- Tools : Use COSMO-RS (ThermoFisher) or Gaussian to calculate enthalpy of formation (ΔHf°) and vapor pressure. Compare with experimental data from CRC Handbook (e.g., boiling point ~118°C, refractive index n²⁰/D 1.397) .
- Application : Predict solvent compatibility (e.g., solubility in ethanol vs. hexane) for extraction steps .
Q. What role does this compound play in studying ketone-alcohol redox equilibria?
- Research Context : The compound serves as a model substrate for LiAlH₄ reduction studies. Monitor equilibrium shifts via ¹H NMR (disappearance of C=O signal) and quantify alcohol/ketone ratios using integration .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Innovations :
- Replace Pd/C with biogenic catalysts (e.g., Fe₃O₄ nanoparticles) for hydrogenation.
- Use solvent-free aldol condensation under microwave irradiation to reduce energy consumption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
